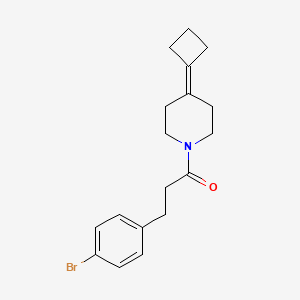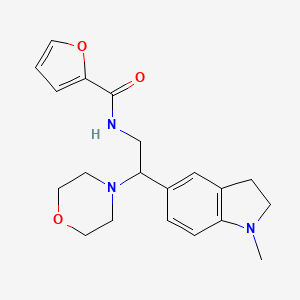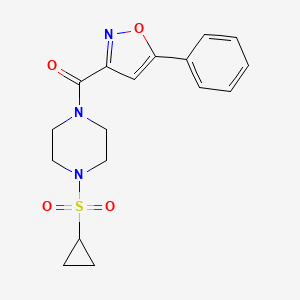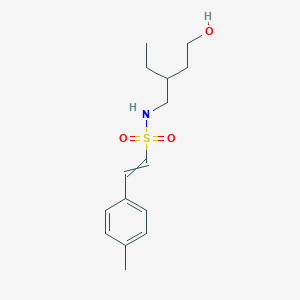
3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as 4-Bromocinnamyl fentanyl or 4-BCF, and it is a potent opioid analgesic. The chemical structure of 4-BCF is similar to other fentanyl analogs, which have been associated with a high risk of abuse and overdose. However, 4-BCF has unique properties that make it an attractive candidate for scientific research.
作用機序
The mechanism of action of 4-BCF is similar to other fentanyl analogs, which bind to the mu-opioid receptor in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria. However, 4-BCF has a unique chemical structure that may affect its binding affinity and duration of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-BCF are similar to other fentanyl analogs, which include analgesia, sedation, respiratory depression, and euphoria. However, the potency and duration of action of 4-BCF may differ from other fentanyl analogs, which could have implications for its clinical use.
実験室実験の利点と制限
The advantages of using 4-BCF in lab experiments include its high potency and unique chemical structure, which could provide insights into the pharmacology of opioid analgesics. However, the limitations of using 4-BCF include its potential for abuse and overdose, which could pose a risk to researchers.
将来の方向性
There are several future directions for research on 4-BCF, including:
1. Investigating the binding affinity and selectivity of 4-BCF for different opioid receptors.
2. Examining the pharmacokinetics and metabolism of 4-BCF in humans and animals.
3. Assessing the potential for abuse and dependence of 4-BCF in preclinical and clinical studies.
4. Developing novel analogs of 4-BCF with improved pharmacological properties.
5. Exploring the use of 4-BCF in combination with other analgesics for pain management.
In conclusion, 3-(4-Bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one or 4-BCF is a chemical compound that has unique properties that make it an attractive candidate for scientific research. Its high potency and unique chemical structure provide insights into the pharmacology of opioid analgesics, and its potential for abuse and overdose poses a risk to researchers. Future research on 4-BCF could lead to the development of novel analgesics with improved pharmacological properties.
合成法
The synthesis of 4-BCF involves several steps, including the reaction of piperidine with cyclobutylideneacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-bromobenzaldehyde to form 4-BCF. The synthesis of 4-BCF is a complex process that requires expertise in organic chemistry.
科学的研究の応用
4-BCF has been used in several scientific studies to investigate its pharmacological properties. One study found that 4-BCF has a higher affinity for the mu-opioid receptor than fentanyl, which is a potent opioid analgesic. Another study found that 4-BCF has a longer duration of action than fentanyl, which could make it a useful tool for pain management.
特性
IUPAC Name |
3-(4-bromophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO/c19-17-7-4-14(5-8-17)6-9-18(21)20-12-10-16(11-13-20)15-2-1-3-15/h4-5,7-8H,1-3,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLWMMIZOCDHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)Br)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2936207.png)
![4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2936208.png)
![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)

![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2936213.png)
![4-[(3-methoxyphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2936214.png)
![1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride](/img/structure/B2936215.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B2936221.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2936226.png)